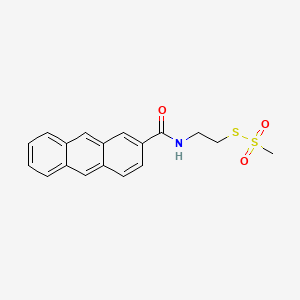

2-Carboxyanthracene MTSEA Amide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Carboxyanthracene MTSEA Amide is an Anthracene MTS derivative . It is also a special spin-marker . The CAS Number of this compound is 1159977-18-0 .

Molecular Structure Analysis

The molecular formula of this compound is C18H17NO3S2 . Its molecular weight is 359.46 .Physical and Chemical Properties Analysis

The molecular weight of this compound is 359.46 . Its molecular formula is C18H17NO3S2 .Wissenschaftliche Forschungsanwendungen

Prodrug Carrier Applications

One study discusses the potential of oxidized cellulose, a biocompatible and bioresorbable polymer, as a prodrug carrier for amine drugs. This research suggests the feasibility of covalently linking amine drugs to polymers via an amide bond, providing a macromolecular prodrug delivery system. The study examines the preparation and characterization of an oxidized cellulose-phenylpropanolamine conjugate, highlighting the potential of such systems in drug delivery applications (Zhu, Kumar, & Banker, 2001).

Amide Bond Formation Kinetics

The kinetics of amide formation, an essential process in the synthesis of carboxylic acid amides like 2-Carboxyanthracene MTSEA Amide, have been studied extensively. One research paper details the kinetics of amide formation from carboxylic acid using isopropyl ester and mediated by carbodiimide EDCI and HOBt. The study provides valuable insights into the reaction rates and product distribution, which are crucial for understanding and optimizing the synthesis of carboxylic acid amides (Chan & Cox, 2007).

Catalysts in Amide Synthesis

Another study focuses on the use of Al2O3 as a catalyst in the synthesis of amides from secondary amides and amines. This research showcases the effectiveness of Al2O3 in activating carbonyl groups and facilitating transamidation, highlighting its potential in synthesizing compounds like this compound (Ali et al., 2022).

Surface Modification and Biosensor Applications

COOH-terminated self-assembled monolayers (SAMs), often used in biosensor technology, require activation to bind amine-containing biomolecules. Research into the activation of these SAMs and the possible formation of different byproducts provides insights into the complexities of chemical characterization and activation efficiency, which are crucial for applications involving surface modification and biosensor development (Palazón et al., 2014).

Cocrystal Formation in Pharmaceutical Applications

The formation of cocrystals involving carboxamide drugs and pyridine N-oxides, sustained by specific hydrogen bond interactions, is significant in pharmaceutical applications. This research evaluates the scope and utility of amide-N-oxide heterosynthon in amide-containing molecules and drugs, providing insights into generating diverse supramolecular structures and controlling hydration in pharmaceutical compounds (Babu, Reddy, & Nangia, 2007).

Safety and Hazards

Wirkmechanismus

Target of Action

It is known to be an mts derivative of anthracene . As a special spin-marker , it is likely involved in the study of spin dynamics in chemical and biological systems.

Mode of Action

As a spin-marker, it may interact with its targets by integrating into their structure and providing a measurable spin signal. This allows researchers to track the behavior of the target molecules under various conditions .

Eigenschaften

IUPAC Name |

N-(2-methylsulfonylsulfanylethyl)anthracene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3S2/c1-24(21,22)23-9-8-19-18(20)16-7-6-15-10-13-4-2-3-5-14(13)11-17(15)12-16/h2-7,10-12H,8-9H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDQIUGACVGSHLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCNC(=O)C1=CC2=CC3=CC=CC=C3C=C2C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675555 |

Source

|

| Record name | S-{2-[(Anthracene-2-carbonyl)amino]ethyl} methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159977-18-0 |

Source

|

| Record name | S-{2-[(Anthracene-2-carbonyl)amino]ethyl} methanesulfonothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-Chloro-3-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B564597.png)

![Dibenzyl (2S)-2-[3-(3,4-dihydroxyphenyl)propanoylamino]butanedioate](/img/structure/B564605.png)

![2-[5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethyl acetate](/img/structure/B564608.png)